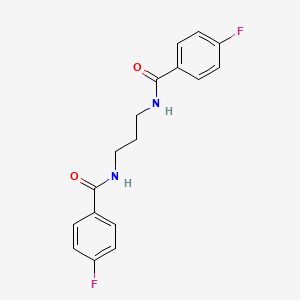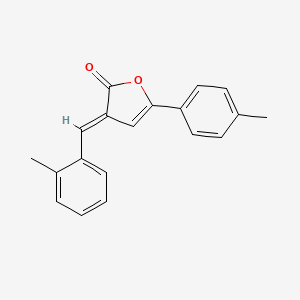![molecular formula C18H21N3O6S B4900104 pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4900104.png)
pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate, also known as NPPB, is a chemical compound used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have a wide range of biochemical and physiological effects.
科学研究应用
Pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate has been extensively used in scientific research due to its ability to inhibit chloride channels. It has been shown to have a wide range of applications, including the study of ion transport, cell volume regulation, and membrane potential regulation. This compound has also been used to study the role of chloride channels in various physiological processes, such as muscle contraction, neuronal signaling, and epithelial transport.
作用机制
Pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate works by inhibiting chloride channels, which are important for regulating the movement of ions across cell membranes. Chloride channels play a critical role in many physiological processes, including muscle contraction, neuronal signaling, and epithelial transport. By inhibiting chloride channels, this compound can disrupt these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the swelling of cells, regulate the movement of ions across cell membranes, and affect the activity of various enzymes and proteins. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate is its ability to selectively inhibit chloride channels. This allows researchers to study the role of chloride channels in various physiological processes without affecting other ion channels. However, this compound also has some limitations. It is a potent inhibitor of chloride channels, which can make it difficult to determine the specific effects of chloride channel inhibition. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are many future directions for research on pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate. One area of interest is the role of chloride channels in cancer progression. This compound has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine if it could be used as a potential cancer treatment. Another area of interest is the development of new compounds that can selectively inhibit specific types of chloride channels. This could lead to the development of more targeted therapies for diseases that involve chloride channel dysfunction. Finally, more research is needed to understand the long-term effects of this compound on cell function and overall health.
合成方法
The synthesis of pentyl (4-{[(3-nitrophenyl)amino]sulfonyl}phenyl)carbamate involves the reaction of 4-aminophenyl sulfonate with 3-nitrophenyl isocyanate in the presence of a base. The resulting product is then treated with pentyl chloroformate to form this compound. This synthesis method has been well-established and is commonly used in laboratories.
属性
IUPAC Name |
pentyl N-[4-[(3-nitrophenyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S/c1-2-3-4-12-27-18(22)19-14-8-10-17(11-9-14)28(25,26)20-15-6-5-7-16(13-15)21(23)24/h5-11,13,20H,2-4,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZYZGNBSCKVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-(4-hydroxy-3-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4900030.png)
![4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4900038.png)
![ethyl 3-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4900045.png)


![1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4900063.png)
![4-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B4900078.png)
![8-chloro-7-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4900081.png)
![3-methoxy-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4900097.png)
![N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900106.png)
![4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine](/img/structure/B4900121.png)
![N-[3-(4-morpholinyl)propyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4900127.png)

